B1575422 Antigen NY-CO-13 (264-272)

Antigen NY-CO-13 (264-272)

Cat. No.: B1575422
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antigen NY-CO-13 is a tumor-associated antigen encoded by the TP53 gene, a critical tumor suppressor involved in cell cycle regulation and apoptosis. The peptide fragment spanning residues 264–272 (NY-CO-13 (264-272)) represents a specific epitope of this protein.

Key characteristics of NY-CO-13 (264-272):

  • Molecular Formula: Derived from the p53 protein sequence (exact sequence depends on isoform).
  • Biological Role: Binds to major histocompatibility complex (MHC) class I molecules, enabling T-cell recognition of cancer cells.
  • Clinical Relevance: Studied in cancer vaccine development and diagnostic assays for malignancies linked to p53 dysregulation (e.g., colorectal, ovarian cancers).

Properties

sequence

LLGRNSFEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (264-272)

Origin of Product

United States

Chemical Reactions Analysis

Chemical Modifications

Peptides can undergo various chemical modifications to enhance their stability and immunogenicity:

  • Acetylation : Adding acetyl groups can improve peptide stability and reduce enzymatic degradation.

  • Phosphorylation : Introducing phosphate groups can mimic post-translational modifications, potentially enhancing T cell recognition.

  • Cyclization : Cyclizing peptides can stabilize their structure and improve binding affinity to TCRs.

Immunogenicity Studies

Research has demonstrated that T cells engineered with TCRs specific for NY-CO-13 exhibit potent anti-tumor activity:

  • In vitro studies showed that these T cells could effectively recognize and lyse tumor cells presenting the p53(264–272) peptide.

  • In vivo experiments indicated that infusion of these engineered T cells into mouse models led to significant tumor regression without off-target effects, suggesting a favorable safety profile for potential clinical applications .

Mechanistic Insights

The mechanism by which NY-CO-13 elicits an immune response involves:

  • TCR Recognition : The specific binding of TCRs to the peptide-MHC complex on tumor cells.

  • Cytokine Release : Activated T cells secrete cytokines such as interferon-gamma and tumor necrosis factor-alpha, promoting further immune activation.

  • Cytotoxic Activity : The cytotoxic granules released by T cells induce apoptosis in target cells expressing the antigen.

Comparison with Similar Compounds

Key Findings :

  • MHC Specificity : Unlike NY-CO-13 (103-111), which binds HLA-A24:02, the 264-272 fragment preferentially binds HLA-A02:01, a common MHC allele in Caucasian populations .
  • Immunogenicity: Compared to MAGE-A3 and WT1 peptides, NY-CO-13 (264-272) exhibits lower baseline immunogenicity in healthy donors but stronger reactivity in p53-mutant cancers .

Comparison with Functionally Similar Compounds

Functionally similar compounds include other tumor-associated antigens and immune checkpoint targets used in therapeutic antibodies or vaccines.

Table 2: Functional Comparison
Compound Mechanism of Action Clinical Phase Efficacy in Solid Tumors Key Challenges
NY-CO-13 (264-272) MHC-I-restricted T-cell activation Preclinical Moderate (p53+ tumors) Low immunogenicity
Anti-PD-1 Antibodies Block immune checkpoint PD-1/PD-L1 Approved High (melanoma, NSCLC) Autoimmune toxicity
NY-ESO-1 (157-165) MHC-I-restricted T-cell activation Phase II High (synovial sarcoma) Limited antigen spread
IL-13 Receptor Antibodies Target IL-13Rα2 on tumor cells Phase I Emerging (glioblastoma) Heterogeneous expression

Key Findings :

  • Therapeutic Strategy : Unlike anti-PD-1 antibodies, which broadly enhance T-cell function, NY-CO-13 (264-272) requires personalized approaches due to its restriction to p53-mutant tumors .
  • Bioanalytical Challenges: Immunogenicity assessments for NY-CO-13 (264-272) demand rigorous pre-treatment protocols (e.g., acid dissociation) to detect low-titer antibodies, similar to ADA testing for gene therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.